

Structural Analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-[Bis(2-chloroethyl)amino]acetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **2-[bis(2-chloroethyl)amino]acetaldehyde**, a reactive bifunctional molecule of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines established synthetic methodologies, and presents a framework for its structural characterization using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related nitrogen mustard compounds.

Chemical and Physical Properties

2-[Bis(2-chloroethyl)amino]acetaldehyde is a chemical compound with the molecular formula $C_6H_{11}Cl_2NO$.^[1] It is a derivative of nitrogen mustard, characterized by the presence of a reactive bis(2-chloroethyl)amino functional group attached to an acetaldehyde moiety. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-[Bis(2-chloroethyl)amino]acetaldehyde**

Property	Value	Source
IUPAC Name	2-[bis(2-chloroethyl)amino]acetaldehyde	PubChem[1]
CAS Number	102585-22-8	PubChem[1]
Molecular Formula	C ₆ H ₁₁ Cl ₂ NO	PubChem[1]
Molecular Weight	184.06 g/mol	PubChem[1]
Density	1.188 g/cm ³	ChemSrc[2]
Boiling Point	168.4 °C at 760 mmHg	ChemSrc[2]
SMILES	<chem>C(CCl)N(CCCl)CC=O</chem>	PubChem[1]
InChI	InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2	PubChem[1]

Synthesis Methodologies

The synthesis of **2-[bis(2-chloroethyl)amino]acetaldehyde** can be approached through two primary routes, each with distinct advantages and considerations. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Route 1: Direct Alkylation of Bis(2-chloroethyl)amine

This method involves the direct N-alkylation of bis(2-chloroethyl)amine with a suitable two-carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol:

- Materials: Bis(2-chloroethyl)amine hydrochloride, chloroacetaldehyde dimethyl acetal, triethylamine, anhydrous dichloromethane (DCM).
- Procedure:

- To a solution of bis(2-chloroethyl)amine hydrochloride in anhydrous DCM, add an equimolar amount of triethylamine at 0 °C under an inert atmosphere.
- Stir the mixture for 30 minutes to generate the free bis(2-chloroethyl)amine in situ.
- Slowly add a solution of chloroacetaldehyde dimethyl acetal in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude acetal is then hydrolyzed under acidic conditions (e.g., dilute HCl) to yield the desired **2-[bis(2-chloroethyl)amino]acetaldehyde**.
- Purify the final product by column chromatography on silica gel.

Route 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol

An alternative approach involves the oxidation of the corresponding alcohol, 2-[bis(2-chloroethyl)amino]ethanol. This precursor can be synthesized by the reaction of bis(2-chloroethyl)amine with ethylene oxide. The subsequent oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

- Materials: 2-[Bis(2-chloroethyl)amino]ethanol, pyridinium chlorochromate (PCC) or oxalyl chloride/dimethyl sulfoxide (for Swern oxidation), anhydrous dichloromethane (DCM), triethylamine.
- Procedure (using PCC):
 - Dissolve 2-[bis(2-chloroethyl)amino]ethanol in anhydrous DCM.

- Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Structural Analysis and Characterization

The definitive structural elucidation and purity assessment of **2-[bis(2-chloroethyl)amino]acetaldehyde** relies on a combination of spectroscopic techniques. While a complete, published experimental dataset for this specific molecule is not readily available, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule.

Table 2: Predicted ^1H and ^{13}C NMR Data for **2-[Bis(2-chloroethyl)amino]acetaldehyde**

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
-CHO	δ 9.5-9.7 (s, 1H)	δ 195-205
-N-CH ₂ -CHO	δ 3.2-3.4 (d, 2H)	δ 55-65
-N-(CH ₂ CH ₂ Cl) ₂	δ 2.8-3.0 (t, 4H)	δ 50-60
-N-(CH ₂ CH ₂ Cl) ₂	δ 3.5-3.7 (t, 4H)	δ 40-50

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The predicted mass spectrum would show the molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for **2-[Bis(2-chloroethyl)amino]acetaldehyde**

Adduct	m/z (Predicted)	Source
[M+H] ⁺	184.02905	PubChemLite[3]
[M+Na] ⁺	206.01099	PubChemLite[3]
[M] ⁺	183.02122	PubChemLite[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for **2-[Bis(2-chloroethyl)amino]acetaldehyde**

Functional Group	Expected Wavenumber (cm ⁻¹)
C-H stretch (aldehyde)	2820-2850 and 2720-2750
C=O stretch (aldehyde)	1720-1740
C-N stretch	1180-1360
C-Cl stretch	600-800

Experimental and Logical Workflow

The structural analysis of **2-[bis(2-chloroethyl)amino]acetaldehyde** follows a logical progression from synthesis to characterization. This workflow ensures the correct compound has been synthesized and is of sufficient purity for its intended application.

Caption: Workflow for the synthesis and structural analysis of **2-[bis(2-chloroethyl)amino]acetaldehyde**.

Signaling Pathways and Logical Relationships

The primary mechanism of action for nitrogen mustards like **2-[bis(2-chloroethyl)amino]acetaldehyde** involves the alkylation of nucleophilic sites on biomolecules, most notably DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.

Caption: Mechanism of DNA alkylation by **2-[bis(2-chloroethyl)amino]acetaldehyde**.

Conclusion

The structural analysis of **2-[bis(2-chloroethyl)amino]acetaldehyde** is a critical step in its application for research and development. This guide has provided an overview of its synthesis and the key spectroscopic methods for its characterization. Adherence to detailed experimental protocols and thorough spectroscopic analysis are paramount to ensure the identity, purity, and ultimately, the reliable biological activity of this potent alkylating agent.

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References

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